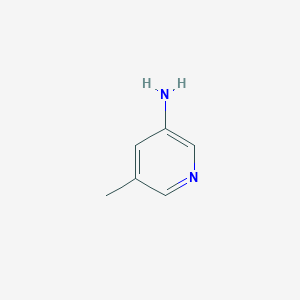

3-Amino-5-methylpyridine

Description

Overview of Pyridine (B92270) Derivatives in Heterocyclic Chemistry Research

Pyridine, a six-membered heterocyclic aromatic compound containing one nitrogen atom, and its derivatives are fundamental components in the vast field of heterocyclic chemistry. numberanalytics.comignited.in Their significance stems from their presence in numerous natural products, including alkaloids like nicotine, and essential vitamins such as niacin (Vitamin B3) and pyridoxine (B80251) (Vitamin B6). ignited.innih.gov The unique electronic properties of the pyridine ring, characterized by a delocalized π-electron system and an electron-withdrawing nitrogen atom, make it susceptible to a variety of chemical transformations. numberanalytics.comnih.gov

In synthetic organic chemistry, pyridine derivatives serve as crucial intermediates and scaffolds for the construction of more complex molecules. nih.gov They participate in a wide array of reactions, including electrophilic and nucleophilic substitutions, allowing chemists to introduce diverse functional groups and build intricate molecular frameworks. numberanalytics.comnih.gov This versatility has led to their widespread use in the development of pharmaceuticals, agrochemicals, and advanced materials. numberanalytics.comignited.in The ability of the pyridine nitrogen to act as a ligand for metal ions also makes these compounds valuable in catalysis and materials science. nih.govtandfonline.com

Significance of Amino-Substituted Pyridines in Chemical Synthesis and Applications

The introduction of an amino group onto the pyridine ring significantly influences its chemical reactivity and biological properties, making amino-substituted pyridines particularly important in chemical synthesis and various applications. nih.gov The amino group, being an electron-donating substituent, can modulate the electronic nature of the pyridine ring, affecting its reactivity in substitution reactions. nih.gov

Aminopyridines are key pharmacophores in medicinal chemistry, found in a multitude of drugs with diverse therapeutic activities. ignited.intandfonline.comnih.gov They serve as essential building blocks for the synthesis of compounds with potential applications as antibacterial, anticancer, anti-inflammatory, and anticonvulsant agents. ignited.intandfonline.com For instance, the development of N-substituted 3-amino-4-halopyridines has been crucial for accessing imidazopyridine derivatives, a class of compounds with notable biological activity. acs.orgirb.hr The synthesis of aminopyridine derivatives is a major focus of research, with various methods being developed for their efficient and selective preparation. researchgate.net

Research Trajectories of 3-Amino-5-methylpyridine and its Derivatives

This compound, also known as 3-amino-5-picoline, has emerged as a compound of significant interest due to its specific substitution pattern which offers unique opportunities for further functionalization. chemimpex.com The presence of the amino group at the 3-position and the methyl group at the 5-position directs subsequent reactions to specific sites on the pyridine ring, allowing for the controlled synthesis of polysubstituted pyridine derivatives. acs.org

Current research on this compound and its derivatives is multifaceted. In medicinal chemistry, it serves as a crucial intermediate for the synthesis of novel therapeutic agents. chemimpex.com For example, it is a precursor for creating thiazolopyridine derivatives, which are being investigated for their potential pharmacological activities.

In materials science, derivatives of this compound are being explored for their potential use in the synthesis of advanced polymers and coatings. chemimpex.com The compound's ability to participate in various chemical reactions, including nucleophilic substitutions and coupling reactions, makes it a valuable tool for chemists aiming to construct complex molecular architectures with tailored properties. chemimpex.com

The synthesis of this compound itself is an area of active investigation, with researchers exploring various synthetic routes to improve yield and efficiency. One common method involves the reduction of 3-nitro-5-methylpyridine. The physical and chemical properties of this compound are well-documented, providing a solid foundation for its application in diverse research areas.

| Property | Value |

| Molecular Formula | C₆H₈N₂ |

| Molecular Weight | 108.14 g/mol |

| CAS Number | 3430-19-1 |

| Appearance | Off-white to yellow or brown crystalline powder |

| Melting Point | 59-63 °C |

| IUPAC Name | 5-methylpyridin-3-amine |

Table 1: Selected Properties of this compound. chemimpex.comnih.govsigmaaldrich.com

The ongoing exploration of this compound and its derivatives continues to yield novel compounds with promising applications, underscoring its importance in contemporary chemical research.

Structure

2D Structure

3D Structure

Propriétés

IUPAC Name |

5-methylpyridin-3-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8N2/c1-5-2-6(7)4-8-3-5/h2-4H,7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JXUWZXFVCBODAN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CN=C1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90376549 | |

| Record name | 3-Amino-5-methylpyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90376549 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

108.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3430-19-1 | |

| Record name | 5-Methyl-3-pyridinamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3430-19-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Amino-5-methylpyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90376549 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-AMINO-5-METHYLPYRIDINE | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Reaction Pathways of 3 Amino 5 Methylpyridine

Established Synthetic Routes

The synthesis of aminomethylpyridines can be achieved through various established chemical reactions. These routes often begin with substituted pyridine (B92270) precursors and employ classical organic reactions to introduce the desired amino functionality.

Reaction of 4-hydroxy-5-methyl-1H-pyridin-2-one with ammonia (B1221849)

The conversion of pyridinone structures to aminopyridines via reaction with ammonia is a known synthetic strategy. This transformation typically involves a high-temperature, high-pressure reaction in the presence of a catalyst. The process, known as amination, involves the nucleophilic substitution of a hydroxyl group by an amino group. While this is a general route for aminopyridine synthesis, specific literature detailing the reaction of 4-hydroxy-5-methyl-1H-pyridin-2-one with ammonia to produce 3-amino-5-methylpyridine is not extensively documented in readily available sources. The proposed pathway would likely involve the tautomeric equilibrium of the pyridinone and subsequent amination.

Utilizing 3-methylpyridine (B133936) with sodamide

A classic method for the amination of pyridine and its derivatives is the Chichibabin reaction, which employs sodium amide (sodamide) as the aminating agent. wikipedia.orgscientificupdate.com When 3-methylpyridine (also known as 3-picoline) is subjected to the Chichibabin reaction, it undergoes direct amination. chemicalbook.com This reaction proceeds via a nucleophilic substitution mechanism where the amide ion (NH₂⁻) attacks the pyridine ring. wikipedia.org

The reaction with 3-methylpyridine does not yield this compound. Instead, the amination occurs at the positions activated by the ring nitrogen, primarily the C2 and C6 positions. The methyl group at the 3-position sterically hinders attack at C2 and electronically directs the incoming amino group. Consequently, the reaction yields a mixture of two main isomeric products: 2-amino-3-methylpyridine (B33374) and 2-amino-5-methylpyridine (B29535) . google.com Under typical conditions, such as heating in an inert solvent like xylene or toluene, 2-amino-3-methylpyridine is the major product. google.comcdnsciencepub.com However, modifications to the reaction conditions, such as conducting the reaction under pressure with added ammonia, have been shown to significantly alter the isomer ratio, favoring the formation of the 2-amino-5-methylpyridine product. googleapis.com

| Reactant | Reagent | Conditions | Products | Isomer Ratio (2,5-isomer : 2,3-isomer) |

|---|---|---|---|---|

| 3-Methylpyridine (3-Picoline) | Sodium Amide (NaNH₂) | Boiling Toluene, Atmospheric Pressure | 2-amino-5-methylpyridine & 2-amino-3-methylpyridine | ~1 : 10.5 googleapis.com |

| 3-Methylpyridine (3-Picoline) | Sodium Amide (NaNH₂) | Xylene, 152°C, 350 psig, Ammonia atmosphere | 2-amino-5-methylpyridine & 2-amino-3-methylpyridine | ~3.9 : 1 googleapis.com |

Advanced Synthetic Approaches for Derivatization

The amino group on the pyridine ring serves as a versatile functional handle for further molecular elaboration, enabling the synthesis of a wide array of more complex heterocyclic structures.

Synthesis of Imidazo[1,2-a]pyridines from 2-amino-5-methylpyridine

Imidazo[1,2-a]pyridines are a class of fused bicyclic heterocycles with significant applications in medicinal chemistry. rsc.org The synthesis of this scaffold commonly begins with a 2-aminopyridine (B139424) derivative. acs.org Starting with 2-amino-5-methylpyridine, the construction of the fused imidazole (B134444) ring is typically achieved through condensation with an α-halocarbonyl compound, such as an α-haloketone or α-haloaldehyde.

The reaction mechanism involves two key steps:

N-Alkylation: The exocyclic amino group of 2-amino-5-methylpyridine acts as a nucleophile, attacking the electrophilic carbon of the α-halocarbonyl compound. This results in the formation of an N-alkylated intermediate.

Intramolecular Cyclization: The endocyclic pyridine nitrogen of the intermediate then performs a nucleophilic attack on the carbonyl carbon, leading to the formation of a five-membered ring. Subsequent dehydration yields the aromatic imidazo[1,2-a]pyridine (B132010) system.

Using 2-amino-5-methylpyridine as the precursor results in the formation of 7-methyl-substituted imidazo[1,2-a]pyridines. A variety of catalysts, including copper salts, can facilitate this transformation. organic-chemistry.org

Formation of Schiff Base Ligands

Schiff bases, or imines, are compounds containing a carbon-nitrogen double bond. They are synthesized through the condensation reaction of a primary amine with an aldehyde or a ketone. nih.govnih.gov The amino group of aminomethylpyridines can readily participate in this reaction to form pyridine-containing Schiff base ligands. These ligands are of significant interest in coordination chemistry due to their ability to form stable complexes with various metal ions. oiccpress.com

The general synthesis involves refluxing the aminomethylpyridine with a stoichiometric amount of an appropriate aldehyde or ketone in a suitable solvent, often ethanol. tsijournals.com A catalytic amount of acid is sometimes added to facilitate the dehydration step. The lone pair of electrons on the imine nitrogen, along with the pyridine ring nitrogen, allows these molecules to act as effective chelating agents. nih.govtsijournals.com

| Reactant 1 | Reactant 2 | Reaction Type | Product | Key Functional Group |

|---|---|---|---|---|

| Aminomethylpyridine | Aldehyde or Ketone | Condensation | Schiff Base | Imine (C=N) |

Synthesis of Novel Amide Derivatives

The amino group of aminomethylpyridines can be readily acylated to form amide derivatives. sphinxsai.com This transformation is a robust and widely used reaction in organic synthesis to create compounds with diverse biological and material properties. The amide functional group is a key feature in many pharmaceuticals. ajchem-a.com

The synthesis is typically achieved by reacting the aminomethylpyridine with an acylating agent. Common acylating agents include:

Acid Chlorides: Highly reactive, often reacted in the presence of a non-nucleophilic base (like pyridine or triethylamine) to neutralize the HCl byproduct.

Acid Anhydrides: Also effective acylating agents, producing a carboxylic acid as a byproduct.

The reaction involves the nucleophilic attack of the amino nitrogen onto the electrophilic carbonyl carbon of the acylating agent, followed by the elimination of a leaving group (e.g., chloride or carboxylate) to form the stable amide bond. This straightforward reaction allows for the introduction of a vast array of acyl groups onto the pyridine scaffold. sphinxsai.com

| Reactant 1 | Reactant 2 (Acylating Agent) | Reaction Type | Product | Key Functional Group |

|---|---|---|---|---|

| Aminomethylpyridine | Acid Chloride (R-COCl) | Nucleophilic Acyl Substitution | Amide | Amide (-NH-C=O) |

| Aminomethylpyridine | Acid Anhydride ((R-CO)₂O) | Nucleophilic Acyl Substitution | Amide | Amide (-NH-C=O) |

Preparation of 3-[(Alkylamino)methylene]-6-methylpyridine-2,4(1H,3H)-diones

The synthesis of 3-[(alkylamino)methylene]-6-methylpyridine-2,4(1H,3H)-diones can be achieved through the condensation of dialkylamines with 3-formyl-4-hydroxy-6-methylpyridin-2(1H)-one. This reaction provides a direct route to these functionalized pyridine derivatives. The process involves the reaction of a secondary amine with the aldehyde group of the pyridinone, leading to the formation of an enamine.

A general representation of this synthesis is the reaction of 3-formyl-4-hydroxy-6-methylpyridin-2(1H)-one with a dialkylamine in a suitable solvent. The reaction proceeds via a condensation mechanism where the nucleophilic amine attacks the electrophilic carbonyl carbon of the aldehyde. This is followed by the elimination of a water molecule to form the final product.

| Starting Material | Reagent | Product |

| 3-Formyl-4-hydroxy-6-methylpyridin-2(1H)-one | Dialkylamine | 3-[(Dialkylamino)methylene]-6-methylpyridine-2,4(1H,3H)-dione |

This interactive table summarizes the general transformation for the preparation of 3-[(Alkylamino)methylene]-6-methylpyridine-2,4(1H,3H)-diones.

Mechanistic Investigations of Key Synthesis Reactions

Understanding the reaction mechanisms is crucial for the rational design of synthetic routes and the optimization of reaction conditions. Two primary pathways for the synthesis of this compound involve the reduction of a nitro precursor and the Hofmann rearrangement of an amide.

The synthesis of this compound can be accomplished by the catalytic hydrogenation of 3-nitro-5-methylpyridine. This reaction typically employs a metal catalyst, such as palladium on carbon (Pd/C), and a source of hydrogen. The mechanism of catalytic hydrogenation of nitroarenes is a complex process that occurs on the surface of the catalyst. It is generally understood to involve the following steps:

Adsorption: Both the nitro compound and hydrogen gas are adsorbed onto the surface of the metal catalyst.

Hydrogen Activation: The H-H bond in molecular hydrogen is weakened and broken, forming reactive hydrogen species on the catalyst surface.

Stepwise Reduction: The nitro group is sequentially reduced. This process is believed to proceed through several intermediates, such as nitroso and hydroxylamino species, before the final amine is formed.

Desorption: The final product, this compound, desorbs from the catalyst surface, regenerating the active sites for further reaction.

Another significant synthetic route is the Hofmann rearrangement of 5-methylnicotinamide. This reaction converts a primary amide into a primary amine with one fewer carbon atom. The mechanism of the Hofmann rearrangement is a well-established process in organic chemistry and proceeds through the following key steps wikipedia.org:

Deprotonation and N-Bromination: The primary amide reacts with a base (e.g., sodium hydroxide) and bromine to form an N-bromoamide intermediate.

Second Deprotonation: A second proton is abstracted from the nitrogen atom by the base, forming an unstable bromoamide anion.

Rearrangement: The bromoamide anion undergoes a concerted rearrangement where the alkyl group (the pyridyl ring in this case) migrates from the carbonyl carbon to the nitrogen atom, with the simultaneous loss of the bromide ion. This step results in the formation of an isocyanate intermediate.

Hydrolysis: The isocyanate intermediate is then hydrolyzed by water to form a carbamic acid.

Decarboxylation: The carbamic acid is unstable and spontaneously loses carbon dioxide to yield the final product, this compound wikipedia.org.

Optimization of Reaction Conditions and Yields

The efficiency of a synthetic process is largely determined by the reaction conditions. Optimization of parameters such as temperature, pressure, catalyst, and solvent is essential for maximizing the yield and purity of the desired product while minimizing reaction time and by-product formation.

For the catalytic hydrogenation of 3-nitro-5-methylpyridine, several factors can be fine-tuned. The choice of catalyst is critical; while palladium on carbon is commonly used, other catalysts like platinum or nickel could also be employed. The activity and selectivity of the catalyst can be influenced by the support material and the presence of promoters. The hydrogen pressure and reaction temperature are also key variables. Higher pressures and temperatures generally increase the reaction rate but may also lead to over-reduction or side reactions. The solvent can affect the solubility of the reactants and the efficiency of the catalyst.

In a study on the synthesis of a related compound, 2-bromo-5-methylpyridin-3-amine, from 2-bromo-5-methyl-3-nitropyridine, a high yield of 93% was achieved using iron powder in acetic acid at room temperature over 16 hours. This suggests that milder reducing agents can also be effective.

The table below presents a hypothetical optimization study for the hydrogenation of 3-nitro-5-methylpyridine, illustrating how different parameters might influence the yield.

| Entry | Catalyst | Temperature (°C) | Pressure (atm) | Solvent | Yield (%) |

| 1 | 5% Pd/C | 25 | 1 | Methanol | 75 |

| 2 | 5% Pd/C | 50 | 1 | Methanol | 85 |

| 3 | 5% Pd/C | 25 | 10 | Methanol | 92 |

| 4 | 10% Pd/C | 25 | 10 | Methanol | 95 |

| 5 | Raney Ni | 50 | 50 | Ethanol | 88 |

This interactive table illustrates a potential optimization of reaction conditions for the synthesis of this compound via catalytic hydrogenation.

Advanced Spectroscopic and Structural Characterization Studies

Crystallographic Analysis: Single Crystal X-ray Diffraction

While a single-crystal X-ray diffraction study for neutral 3-Amino-5-methylpyridine was not identified in the surveyed literature, analysis of its protonated form, 5-methylpyridin-3-aminium, within complex metal-halide structures provides significant insight into its molecular geometry and intermolecular interactions.

The structure of the 5-methylpyridin-3-aminium cation has been elucidated through its incorporation into manganese bromide compounds, which were analyzed via single-crystal X-ray diffraction. researchgate.netresearchgate.net In these acidic conditions, the pyridine (B92270) ring nitrogen is protonated, forming the 5-methylpyridin-3-aminium cation. researchgate.netresearchgate.net Studies on compounds such as 5-methylpyridin-3-aminium manganese bromide revealed complex crystal structures, including tetrahedral and distorted trigonal bipyramidal geometries for the manganese halide units. researchgate.net The organic cations are integrated into these frameworks, with their geometry influenced by the surrounding inorganic components and extensive hydrogen-bonding networks. researchgate.netresearchgate.net

The potential for tautomerism in this compound involves an equilibrium between the amino form (this compound) and the imino form (5-methyl-3(1H)-pyridinimine). While specific solid-state structural studies to definitively identify the dominant tautomer for this compound were not found, aminopyridine derivatives generally exist predominantly in the amino form in the crystalline state. Tautomerism can occur in compounds containing an imino group, but direct crystallographic evidence for this compound is not available in the reviewed sources. google.com

Vibrational Spectroscopy: FT-IR and Raman Studies

Detailed experimental FT-IR and Raman spectra with complete vibrational mode assignments specifically for this compound are not extensively detailed in the available research. However, analysis of its derivatives and related pyridinium (B92312) salts provides insight into the expected vibrational characteristics.

Based on studies of related compounds, key vibrational modes can be anticipated. In the protonated form (aminopyridinium salts), the N+-H stretching vibrations are typically observed in the region of 2545–2752 cm⁻¹. researchgate.net For derivatives, C–N stretching vibrations are confirmed in the 1380–1340 cm⁻¹ range. researchgate.net Aromatic C–H stretching vibrations are expected above 3000 cm⁻¹, while the aliphatic C–H stretching from the methyl group would appear at slightly lower wavenumbers, typically between 2835 cm⁻¹ and 3000 cm⁻¹. researchgate.net The characteristic N-H bending and stretching modes of the primary amine group are also expected, though their precise location would require specific experimental analysis.

| Functional Group | Vibrational Mode | Expected Wavenumber Range (cm⁻¹) |

| Pyridinium N-H | Stretching (ν) | 2545 - 2752 |

| Aromatic C-H | Stretching (ν) | > 3000 |

| Aliphatic C-H (Methyl) | Stretching (ν) | 2835 - 3000 |

| C-N | Stretching (ν) | 1380 - 1340 |

| Amine N-H | Stretching (ν), Bending (δ) | Not specified in sources |

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are essential tools for confirming the structure of this compound. Spectroscopic data has been reported in various solvents.

In early work, ¹H NMR data in CDCl₃ was reported using tau (τ) values, which can be converted to the modern delta (δ) scale (δ = 10 - τ). acs.org The reported signals correspond to the methyl protons (τ = 7.83, δ = 2.17 ppm), the amino protons (τ = 5.90, δ = 4.10 ppm), and the aromatic protons (τ = 3.20 and 2.08, δ = 6.80 and 7.92 ppm). acs.org More recent studies using hyperpolarization techniques in methanol-d₄ identified a signal for one of the aromatic protons at 7.78 ppm. whiterose.ac.uk

Analysis of the closely related derivative, N-(5-methylpyridin-3-yl)butyramide, in CDCl₃ provides further insight into the expected shifts. amazonaws.com In this derivative, the pyridine ring protons appear at δ 8.38, 8.30, and 8.26 ppm, while the methyl group protons are not explicitly assigned but are expected in the typical range. amazonaws.com The ¹³C NMR spectrum of this derivative shows signals for the pyridine ring carbons at δ 169.5, 152.8, 146.6, 136.0, and 120.4 ppm, with the methyl carbon expected at a much higher field. amazonaws.com

The following tables summarize the reported and inferred NMR data.

Table 1: ¹H NMR Chemical Shifts (δ, ppm) for this compound

| Proton | Reported Shift (CDCl₃) acs.org | Reported Shift (Methanol-d₄) whiterose.ac.uk |

|---|---|---|

| -CH₃ | 2.17 | Not Reported |

| -NH₂ | 4.10 | Not Reported |

| Aromatic H | 6.80 | Not Reported |

Table 2: Inferred ¹³C NMR Chemical Shifts (δ, ppm) for this compound based on Derivative Data amazonaws.com

| Carbon | Expected Shift Range (ppm) |

|---|---|

| Pyridine Ring Carbons | ~120 - 155 |

1H NMR and 13C NMR Characterization

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the molecular structure of organic compounds. For this compound, 1H NMR has been used to confirm its proton environment.

Early characterization studies reported the 1H NMR spectrum in deuterated chloroform (B151607) (CDCl3). The chemical shifts were originally recorded on the tau (τ) scale, which can be converted to the modern delta (δ) scale (δ ≈ 10 - τ). The assignments for the protons are detailed in the table below. acs.org The spectrum shows distinct signals corresponding to the three aromatic protons on the pyridine ring, the protons of the amino group, and the protons of the methyl group. acs.org

Notably, comprehensive 13C NMR data for this compound is not extensively detailed in readily available scientific literature.

Table 1: 1H NMR Spectroscopic Data for this compound in CDCl3

| Proton Assignment | Chemical Shift (δ, ppm) | Original Shift (τ) |

|---|---|---|

| H-2 (aromatic) | ~7.92 | 2.08 |

| H-4 (aromatic) | ~6.80 | 3.20 |

| H-6 (aromatic) | Data Not Available | Data Not Available |

| -NH2 (amino) | ~4.10 | 5.90 |

| -CH3 (methyl) | ~2.17 | 7.83 |

Tautomeric Equilibrium in Solution

This compound can theoretically exist in two tautomeric forms: the amino form and the imino form. This phenomenon, known as amino-imino tautomerism, involves the migration of a proton between the exocyclic amino group and the ring nitrogen atom.

For heteroaromatic amines, including substituted aminopyridines, the tautomeric equilibrium in solution overwhelmingly favors the aromatic amino form over the non-aromatic imino tautomer. The stability of the amino form is attributed to the preservation of the aromaticity of the pyridine ring, which would be lost in the imino configuration. Therefore, it is well-established that this compound exists predominantly as the amino tautomer in solution.

Mass Spectrometry Analysis

Mass spectrometry provides critical information regarding a molecule's mass and fragmentation pattern, confirming its elemental composition and offering structural clues. The molecular formula of this compound is C6H8N2, which corresponds to a molecular weight of approximately 108.14 g/mol . sigmaaldrich.com

The mass spectrum is expected to show a prominent molecular ion peak (M+) at a mass-to-charge ratio (m/z) of 108. This is consistent with high-resolution mass spectrometry (HRMS) data for its deuterated analog, d6-3-Amino-5-methylpyridine, which confirmed the expected molecular mass for that species. amazonaws.com Detailed studies documenting the specific fragmentation patterns of this compound upon ionization are not widely reported in the surveyed literature.

Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC)

Thermal analysis techniques like TGA and DSC are used to determine the thermal stability and phase transitions of a compound.

Differential Scanning Calorimetry (DSC) data indicates that this compound has a melting point in the range of 59-63 °C. sigmaaldrich.com This transition represents the energy absorbed by the compound to change from a solid to a liquid state.

Detailed Thermogravimetric Analysis (TGA) data, which would characterize the compound's decomposition as a function of temperature and identify specific mass loss events, is not extensively documented in the available scientific literature.

Table 2: DSC Data for this compound

| Thermal Property | Value |

|---|---|

| Melting Point (mp) | 59-63 °C |

Computational and Theoretical Investigations

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, utilized to investigate the electronic structure of many-body systems. It is instrumental in predicting a wide array of molecular properties for compounds such as 3-Amino-5-methylpyridine.

Optimization of Molecular Structures and Geometrical Parameters

The first step in most computational studies is the optimization of the molecular geometry to find the lowest energy conformation. DFT methods are employed to calculate the equilibrium geometry of the molecule, predicting bond lengths, bond angles, and dihedral angles.

For the protonated form of this compound, 5-methylpyridin-3-aminium, experimental crystallographic data from its manganese bromide complex, [(C₆H₉N₂)₄MnBr₄(H₂O)·(MnBr₄)], provides key structural parameters. In this complex, the Mn(1)²⁺ cation is bonded to a water molecule and four bromide ligands in a distorted trigonal bipyramidal geometry, while the Mn(2)²⁺ cation is in a distorted tetrahedral environment with four bromide ligands acs.org. The bond lengths observed for the manganese coordination environment are Mn–O at 2.161(18) Å and Mn–Br ranging from 2.5046(19) to 2.6395(10) Å acs.org. While these are experimental values for the complex, they serve as a benchmark for DFT-optimized structures of the cation within its crystalline environment. Theoretical calculations aim to reproduce these experimental values, providing a validation of the chosen computational method.

Table 1: Selected Experimental Bond Lengths in the [(C₆H₉N₂)₄MnBr₄(H₂O)·(MnBr₄)] Complex

| Bond | Length (Å) |

|---|---|

| Mn–O | 2.161(18) |

| Mn–Br | 2.5046(19) - 2.6395(10) |

Data sourced from Choi et al. (2023) acs.org.

Prediction of Vibrational Frequencies

Vibrational spectroscopy, including Infrared (IR) spectroscopy, is a vital tool for molecular characterization. DFT calculations can predict the vibrational frequencies and modes of a molecule, which can be compared with experimental IR spectra to confirm structural assignments.

For the 5-methylpyridin-3-aminium manganese bromide complex (referred to as 5MP3A-Mn), the experimental IR spectrum has been interpreted with the aid of computational predictions. The observed vibrational bands are assigned to specific molecular motions acs.org.

O–H and N–H Stretching: Bands observed at 3427 and 3330 cm⁻¹ are attributed to water O–H stretching or aminium N–H vibrations.

C–H Stretching: Aromatic C–H stretching vibrations are confirmed by bands in the 3044–3021 cm⁻¹ region, while alkyl C–H vibrations appear at 2826 cm⁻¹.

Scissoring and Ring Vibrations: A band at approximately 1627 cm⁻¹ is assigned to NH₂ scissoring. The characteristic C=C or C=N stretching vibrations of the pyridine (B92270) ring are found in the 1561–1480 cm⁻¹ range.

Umbrella Motion: The NH₃⁺ umbrella motion is identified by a peak at 1458 cm⁻¹.

Bending Vibrations: The spectrum is further characterized by C–N stretching (1261 cm⁻¹), aromatic C–H in-plane bending (1148–1003 cm⁻¹), aromatic C–H out-of-plane bending (858–672 cm⁻¹), and Ar–NH₃ in-plane bending (538–432 cm⁻¹) acs.org.

These assignments provide a detailed vibrational fingerprint of the 5-methylpyridin-3-aminium cation within the crystal lattice.

Table 2: Key Vibrational Frequencies for 5-methylpyridin-3-aminium Manganese Complex

| Vibrational Mode | Frequency Range (cm⁻¹) |

|---|---|

| O–H / Aminium N–H Stretching | 3427, 3330 |

| Aromatic C–H Stretching | 3044–3021 |

| Alkyl C–H Stretching | 2826 |

| NH₂ Scissoring | 1627 |

| C=C / C=N Ring Stretching | 1561–1480 |

| NH₃⁺ Umbrella Motion | 1458 |

| Aromatic C–H Out-of-Plane Bending | 858–672 |

Data sourced from Choi et al. (2023) acs.org.

Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO)

Frontier Molecular Orbital (FMO) theory is crucial for understanding chemical reactivity and electronic properties. It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a key indicator of molecular stability and reactivity nih.gov.

A large HOMO-LUMO gap suggests high kinetic stability and low chemical reactivity because it requires more energy to excite an electron from the HOMO to the LUMO. Conversely, a small gap indicates a molecule is more reactive. Electronic structure calculations were performed for the 5-methylpyridin-3-aminium manganese bromide complex to help interpret its UV-vis absorption and photoluminescence spectra, which are directly related to electronic transitions between orbitals acs.orgacs.orgacs.orgresearchgate.netnih.gov. While the specific energy values for the HOMO, LUMO, and the energy gap of this compound or its cation are not detailed in the primary literature, these calculations are fundamental to understanding the charge transfer characteristics observed in the UV-vis spectrum of the complex acs.org.

Molecular Electrostatic Potential (MEP) Mapping

Molecular Electrostatic Potential (MEP) mapping is a valuable computational tool used to visualize the charge distribution of a molecule and predict its reactivity towards electrophilic and nucleophilic attack. The MEP map displays regions of varying electrostatic potential on the electron density surface.

Negative Regions (Red/Yellow): These areas are electron-rich and are susceptible to electrophilic attack. They typically correspond to lone pairs of electronegative atoms.

Positive Regions (Blue): These areas are electron-deficient (e.g., around hydrogen atoms bonded to electronegative atoms) and are prone to nucleophilic attack.

Neutral Regions (Green): These areas have a near-zero potential.

For this compound, the nitrogen atom of the pyridine ring and the nitrogen of the amino group would be expected to be electron-rich regions (negative potential), making them sites for hydrogen bonding and coordination. The hydrogen atoms of the amino group and those on the aromatic ring would exhibit positive potential. An MEP map provides a clear, visual representation of these reactive sites.

Quantum Chemical Calculations

The broader field of quantum chemical calculations encompasses the DFT methods described above. These calculations for this compound and its derivatives are typically performed using specialized software packages like Gaussian. The choice of method (e.g., B3LYP) and basis set (e.g., 6-31G(d,p)) is crucial for obtaining accurate results . The study on the 5-methylpyridin-3-aminium complex confirms that such electronic structure calculations were essential for interpreting the experimental optical data acs.orgacs.orgacs.orgresearchgate.netnih.gov. These calculations provide the foundation for understanding the electronic transitions responsible for the material's photoluminescent properties.

Non-covalent Interaction Analysis: Hirshfeld Surfaces and 2D Fingerprint Plots

Understanding the intermolecular interactions within a crystal is key to explaining its structure and properties. Hirshfeld surface analysis is a modern computational method used to visualize and quantify these non-covalent interactions in a crystal lattice. The Hirshfeld surface is generated based on the electron distribution of a molecule within its crystalline environment.

For the 5-methylpyridin-3-aminium manganese bromide complex, the crystal structure is stabilized by extensive hydrogen bonding networks and potential π–π stacking interactions between the pyridinium (B92312) rings acs.orgacs.orgresearchgate.netnih.gov. Although a specific Hirshfeld surface analysis for this compound is not explicitly reported, this technique is ideally suited for analyzing the hydrogen bonding and other supramolecular forces that define its pseudo-three-dimensional network acs.org.

Analysis of Electronic Properties

Table 4.4.1: Electronic Properties of this compound

| Property | Calculated Value |

|---|---|

| Dipole Moment (µ) | Data not available |

| Polarizability (α) | Data not available |

| Hyperpolarizability (β) | Data not available |

Matrix Isolation Studies

A review of scientific literature indicates that matrix isolation studies specifically focused on this compound have not been published. This experimental technique involves isolating individual molecules in a cryogenic, inert matrix (such as solid argon) to study their structure, spectroscopy, and photochemistry at very low temperatures.

While matrix isolation infrared spectroscopy has been successfully applied to investigate the photochemistry and tautomerism of the isomer 2-Amino-5-methylpyridine (B29535), similar research on the this compound isomer is not found in the existing literature. Such studies would be valuable for understanding the fundamental vibrational modes of the isolated molecule and observing the formation of potential photoproducts or different tautomeric forms upon irradiation with UV light, free from intermolecular interactions.

Coordination Chemistry and Metal Complexation Research

Synthesis and Characterization of Metal Complexes

The synthesis of metal complexes involving 3-Amino-5-methylpyridine typically involves the reaction of the ligand with a corresponding metal salt in a suitable solvent. The resulting complexes are then characterized using various spectroscopic and analytical techniques to elucidate their structure and properties.

Research has indicated the formation of complexes between this compound and several transition metals. Notably, a Copper(II) complex with the formula [Cu(C₆H₇N₂)₂Cl₂] has been reported. researchgate.net While extensive research on complexes with other specific metals such as Silver(I), Cadmium(II), Zinc(II), Palladium(II), Cobalt(II), and Nickel(II) is not widely available in publicly accessible literature, the fundamental coordination principles suggest the potential for the formation of stable complexes with these metals as well. The synthesis would likely follow similar methodologies, involving the direct reaction of this compound with the respective metal salts.

In its metal complexes, this compound typically acts as a bidentate ligand. researchgate.net It coordinates to the metal center through the nitrogen atom of the pyridine (B92270) ring and the nitrogen atom of the exocyclic amino group, forming a stable five-membered chelate ring.

The spatial arrangement of the this compound ligands within a metal complex significantly influences its physical and chemical properties. The steric hindrance introduced by the methyl group on the pyridine ring can affect the bond angles and distances within the coordination sphere. researchgate.net This steric effect can play a role in the stability of the complex and may influence its reactivity and catalytic activity. The cis or trans arrangement of multiple ligands, for instance, can lead to different isomeric forms of a complex, each with unique spectroscopic and electronic properties. The specific orientation of the ligands can also impact the accessibility of the metal center to reactant molecules in catalytic processes.

Applications in Catalysis

The metal complexes of this compound hold potential for applications in catalysis, leveraging the ability of the coordinated metal ion to facilitate organic reactions.

While the direct application of this compound complexes as catalysts in Suzuki-Miyaura cross-coupling reactions is not extensively documented in dedicated studies, related palladium-iminophosphine complexes have been investigated for such C-C bond-forming reactions. researchgate.netias.ac.in The Suzuki-Miyaura reaction, a cornerstone of modern organic synthesis, often relies on palladium catalysts. The electronic and steric properties of ligands coordinated to the palladium center are critical for the efficiency of the catalytic cycle. The nitrogen donor atoms of this compound could potentially modulate the electronic properties of a palladium catalyst, thereby influencing its activity in the oxidative addition and reductive elimination steps of the reaction. Further research is needed to explore the efficacy of this compound-based palladium complexes in this important transformation.

Copper-catalyzed reactions represent a broad and important area of organic synthesis. Although specific examples detailing the use of this compound or its complexes in copper-catalyzed synthesis are not prevalent in the literature, the fundamental principles of copper catalysis suggest potential applicability. Copper catalysts are known to be effective in various coupling reactions, including C-N and C-O bond formation. The coordination of this compound to a copper center could create a catalytically active species for such transformations. For instance, copper-catalyzed amination reactions often utilize nitrogen-containing ligands to facilitate the process. nih.govnih.gov The bidentate nature of this compound could provide a stable coordination environment for the copper catalyst, potentially enhancing its reactivity and selectivity in various synthetic applications.

Magnetic Properties of Metal Complexes

The magnetic properties of coordination compounds are a significant area of research, providing insight into the electronic structure and bonding within the metal complex. These properties arise from the unpaired electrons in the d-orbitals of the transition metal ions. When this compound coordinates to a metal center, the ligand field created influences the arrangement of these d-electrons, which in turn dictates the magnetic behavior of the complex.

Key magnetic properties studied include paramagnetism, where the complex is attracted to a magnetic field due to the presence of unpaired electrons, and diamagnetism, where it is weakly repelled. In complexes with multiple metal centers, magnetic exchange interactions can occur, leading to ferromagnetism (alignment of spins) or antiferromagnetism (anti-parallel alignment of spins).

The investigation of these properties is typically carried out using techniques such as magnetic susceptibility measurements at various temperatures. The data obtained, often presented as the temperature dependence of the effective magnetic moment (μeff), helps in determining the spin state of the metal ion (high-spin or low-spin) and the nature and magnitude of any magnetic coupling between metal centers. For instance, studies on cobalt(II) complexes with related aminomethylpyridine ligands have shown high-spin configurations, as indicated by their room temperature magnetic moments. researchgate.net

However, a review of the scientific literature indicates that detailed magnetic characterization and specific research findings for metal complexes exclusively containing the this compound ligand are not extensively documented. While general principles of coordination chemistry suggest that this ligand would form paramagnetic complexes with many transition metals (e.g., Co(II), Ni(II), Cu(II)), specific data from comprehensive magnetic studies, including temperature-dependent susceptibility measurements, remain scarce for this particular ligand.

Luminescence Behavior of Coordination Compounds

Luminescence in coordination compounds is a phenomenon where a complex absorbs light energy and then emits it, typically at a longer wavelength. This property is highly dependent on the nature of both the metal ion and the coordinated ligands. The luminescence can originate from different electronic transitions, including ligand-centered (LC), metal-centered (MC), or charge-transfer (metal-to-ligand, MLCT, or ligand-to-metal, LMCT) states.

The this compound ligand, with its aromatic pyridine ring, has the potential to participate in ligand-centered π-π* transitions. When coordinated to a suitable metal ion, particularly those with a d¹⁰ electronic configuration like Zn(II) or Cd(II), the resulting complexes can exhibit luminescence. mdpi.com The metal's role in such cases is often to enhance the rigidity of the ligand, which can decrease non-radiative decay pathways and consequently increase the luminescence quantum yield. mdpi.com

Research into the luminescence of coordination compounds involves measuring key parameters such as excitation and emission wavelengths, quantum yields (the efficiency of the conversion of absorbed photons to emitted photons), and the lifetime of the excited state. These properties are crucial for potential applications in areas like chemical sensors, bio-imaging, and light-emitting devices. For example, studies on cadmium complexes with the related 2-Amino-5-Bromopyridine ligand show ligand-based luminescence in the blue-green spectral range. researchgate.net

Despite the potential for this compound to form luminescent complexes, specific and detailed research findings on the photophysical properties of its coordination compounds are not widely available in the current scientific literature. Comprehensive studies detailing the excitation/emission spectra, quantum yields, and lifetimes for metal complexes of this compound have not been extensively reported.

Pharmacological and Biological Activity Research

Antimicrobial Properties

Derivatives of 3-Amino-5-methylpyridine have been a focus of research for their potential to combat microbial infections. The incorporation of the pyridine (B92270) ring is often associated with enhanced antimicrobial effects.

The antibacterial potential of compounds derived from aminopyridines has been demonstrated against a range of pathogens. Schiff bases, a class of compounds synthesized from amino-pyridines, have shown notable activity. The pyridine ring, particularly its nitrogen atom, is considered critical for enhancing the antibacterial effects of these Schiff bases. mdpi.com

Studies on 3-Amino-5-methyl[1,1'-biphenyl]-2,4-dicarbonitrile derivatives showed that various synthesized compounds were significantly active against several Gram-positive and Gram-negative bacterial strains. benthamscience.com For instance, specific derivatives demonstrated notable efficacy against bacteria such as Staphylococcus aureus, Escherichia coli, and Klebsiella pneumoniae. benthamscience.comekb.eg Another study focused on novel 3-(5-Fluoropyridine-3-yl)-2-oxazolidinone derivatives, which incorporate a structure related to this compound. These compounds exhibited potent activity, with Minimum Inhibitory Concentrations (MICs) ranging from 2 to 32 µg/mL against Gram-positive bacteria. mdpi.com

Table 1: Antibacterial Activity of Selected Pyridine Derivatives

| Compound Type | Bacterial Strain | Activity/Result |

|---|---|---|

| 3-Amino-5-methyl[1,1'-biphenyl]-2,4-dicarbonitrile Derivatives | Various Gram-positive strains | Significant activity observed benthamscience.com |

| 3-Amino-5-methyl[1,1'-biphenyl]-2,4-dicarbonitrile Derivatives | Various Gram-negative strains | Significant activity observed benthamscience.com |

| Schiff base metal complexes of 2-amino-3-methylpyridine (B33374) | Staphylococcus aureus | Potential antibacterial agent ekb.eg |

| Schiff base metal complexes of 2-amino-3-methylpyridine | Escherichia coli | Potential antibacterial agent ekb.eg |

| Schiff base metal complexes of 2-amino-3-methylpyridine | Streptococcus pneumonia | Potential antibacterial agent ekb.eg |

| Schiff base metal complexes of 2-amino-3-methylpyridine | Klebsiella pneumonia | Potential antibacterial agent ekb.eg |

Note: Some studies utilize isomers like 2-amino-3-methylpyridine as a starting material, with findings that suggest the potential of the broader aminomethylpyridine class.

The development of new antifungal agents is a critical area of research, and this compound derivatives have shown promise. The introduction of a pyridine ring into the structure of other molecules, such as inulin, has been shown to be an important factor in improving antifungal activity. mdpi.comresearchgate.net This enhancement is partly attributed to the lipophilic nature of the heterocyclic aromatic ring, which may facilitate passage through the fungal cell membrane. mdpi.com

Schiff bases derived from aminopyridines and their metal complexes have been tested against fungal pathogens like Aspergillus niger and Candida albicans, demonstrating their potential as antifungal agents. ekb.eg In studies involving chitosan derivatives, compounds modified with a pyridine ring showed significantly improved antifungal activity against various plant pathogenic fungi compared to unmodified chitosan. nih.gov Specifically, the position of the nitrogen atom on the pyridine ring was found to influence the antifungal efficacy. nih.gov While some biphenyl derivatives of this compound showed only weak activity against certain fungal strains, other modifications have proven more effective. benthamscience.com

Anticancer Activity

The pyridine scaffold is a key component in many antitumor compounds. Derivatives of this compound are being investigated for their potential as anticancer agents. Research has explored various substituted thieno[2,3-d]pyrimidines, which can be synthesized from aminopyridine precursors, for their antiproliferative effects.

One study detailed the synthesis of novel 4-amino-5-methyl-thieno[2,3-d]pyrimidine-6-carboxylates and evaluated their activity against breast cancer cell lines MCF-7 and MDA-MB-231. mdpi.com One of the most effective compounds demonstrated an IC₅₀ value of 4.3 ± 0.11 µg/mL against the MCF-7 cell line. mdpi.com Another research effort focused on pyrimidine and pyrido[4,3-d]pyrimidine derivatives as potential inhibitors of KRAS-G12D, a key mutation in many cancers. mdpi.com Several of these compounds, which incorporate the aminopyridine structural motif, exhibited moderate antiproliferative activity against various KRAS-mutated cancer cells, with one compound showing an IC₅₀ of 1.40 μM against Panc1 cells. mdpi.com

Antioxidant Activity

The search for effective antioxidants has led researchers to explore various heterocyclic compounds, including derivatives of this compound. Antioxidants are crucial for combating oxidative stress, which is implicated in numerous diseases. mdpi.com

Studies on novel amino-pyridine functionalized chitosan derivatives have demonstrated that these compounds possess stronger antioxidant activity than chitosan itself. mdpi.com The antioxidant capacity was evaluated using hydroxyl-radical and DPPH-radical scavenging assays. The results indicated that the synergistic effect of the amino group and the pyridine ring enhances the antioxidant properties of the chitosan derivatives. mdpi.com Similarly, research on a series of 3-(2-alkylamino-4-aminothiazol-5-oyl)pyridines, synthesized from a pyridine precursor, identified compounds with good antioxidant activity, as measured by the DPPH radical scavenging method.

Enzyme Inhibition Studies

Derivatives of aminopyridines have been identified as potent inhibitors of various enzymes, highlighting their therapeutic potential. An isomer, 2-amino-4-methylpyridine, was found to be a potent inhibitor of the inducible nitric oxide synthase (NOS II) enzyme, with an IC₅₀ of 6 nM against the murine enzyme and 40 nM against the human recombinant version. nih.gov This inhibition was competitive with respect to arginine. nih.gov

More recently, a series of 6-Amino-2,4,5-trimethylpyridin-3-ol and 2-amino-4,6-dimethylpyrimidin-5-ol derivatives were designed and synthesized as selective inhibitors for fibroblast growth factor receptor 4 (FGFR4), a target in hepatocellular carcinoma. nih.govsemanticscholar.org One compound, in particular, showed excellent and selective FGFR4 inhibitory activity, comparable to the positive control drug, and demonstrated strong anti-proliferative effects against a sensitive hepatocellular carcinoma cell line. nih.gov

Drug Discovery and Development

This compound is a versatile and valuable building block in organic synthesis, particularly for the creation of new pharmaceutical and agrochemical agents. chemimpex.compipzine-chem.com Its structure allows it to serve as a key intermediate in the synthesis of a wide range of bioactive molecules. chemimpex.comchemimpex.com Researchers utilize this compound to develop novel molecules with enhanced biological activity, leveraging its chemical reactivity to construct complex molecular architectures. chemimpex.commdpi.com Its role as a starting material is crucial in drug discovery programs targeting a variety of diseases, including neurological disorders and cancer. chemimpex.comnih.gov The development of aminopyridine-based compounds as ligands for adenosine A₁ receptors, for instance, is being explored for the potential treatment of epilepsy. nih.gov

Synthesis of Potent Inhibitors and Active Pharmaceutical Ingredients

This compound is a versatile precursor in the synthesis of various active pharmaceutical ingredients (APIs) and potent inhibitors. chemimpex.com Its structure is leveraged to create more complex molecules with enhanced biological and therapeutic efficacy. chemimpex.com

One area of research involves the synthesis of thieno[2,3-b]pyridine (B153569) derivatives, which have shown significant anti-proliferative activity. For instance, a series of 3-amino-2-arylcarboxamido-thieno[2,3-b]pyridines containing benzoyl or secondary benzyl alcohol tethers at the 5-position have been synthesized and evaluated. In this research, compounds bearing alcohol functionality demonstrated improved efficacy over their benzoyl counterparts. The most potent compounds from this series, 7h and 7i , exhibited IC50 concentrations between 25–50 nM against HCT116 (colorectal cancer) and MDA-MB-231 (triple-negative breast cancer) cell lines. mdpi.com This level of activity is comparable to previous thienopyridine compounds that had more complex side chains, indicating that these newer derivatives maintained potent anti-proliferative effects with a more concise synthesis. mdpi.com

Another class of compounds derived from similar pyridine scaffolds includes 6-amino-2-pyridone-3,5-dicarbonitrile derivatives. In one study, a library of these compounds was synthesized, and compound 5o was identified as having the most potent anti-cancer activity against glioblastoma cells. nih.gov Further investigation showed that compound 5o also possessed anti-cancer properties against liver, breast, and lung cancer cell lines, as well as in primary patient-derived glioblastoma cells. nih.gov The study highlighted the potential of this molecular backbone for further development in cancer therapeutics. nih.gov

Application in Neurological Disorder Therapies

The hydrochloride salt of this compound serves as a key intermediate in the synthesis of various bioactive molecules, particularly in the development of pharmaceuticals aimed at treating neurological disorders. chemimpex.com The unique structure of this compound facilitates effective interactions within biological systems, making it a valuable component in drug discovery for this therapeutic area. chemimpex.com

Research into adenosine receptor ligands, which often incorporate a pyridine core, has shown potential for treating conditions like epilepsy. Adenosine is known to be involved in suppressing seizures, leading to the investigation of adenosine receptor (AR) agonists as a therapeutic strategy. nih.gov Studies on amino-3,5-dicyanopyridine derivatives, which can be synthesized from precursors like this compound, have identified them as highly selective ligands for the A1 adenosine receptor, suggesting their potential for further investigation as treatments for pharmaco-resistant epilepsy. nih.gov

Adenosine A1 Receptor Ligands

The amino-3,5-dicyanopyridine scaffold has been extensively studied for its ability to produce potent and selective ligands for adenosine receptors (ARs). nih.govresearchgate.net These receptors are implicated in a variety of physiological processes, and ligands targeting them are of significant therapeutic interest.

The versatility of the dicyanopyridine scaffold allows for fine-tuning of affinity and selectivity through minor structural modifications. researchgate.net Research has produced compounds ranging from pan-ligands (binding to multiple AR subtypes) to highly selective agents. nih.gov For instance, the compound BAY-606583 is a well-known potent and selective A2B AR agonist, and analogues based on the amino-3,5-dicyanopyridine structure have been developed. One such analogue, P453 , was found to be three times more active than BAY-606583, albeit less selective. nih.gov

| Compound | rA₁ AR Kᵢ (nM) | Selectivity (rA₂A / rA₁) |

|---|---|---|

| 6b | 0.213 | 636 |

| 6c | 0.076 | >13158 |

| 6d | 0.179 | >55866 |

| 6k | 1.58 | >6329 |

| 6l | 0.435 | >22989 |

| 6m | 21.0 | >476 |

| 6n | 1.28 | >7813 |

| 6o | 0.481 | >20790 |

| 6p | 0.893 | >11198 |

Mechanism of Action Studies (where elucidated)

The mechanism of action for derivatives of this compound has been explored in the context of their anti-cancer properties. For the family of 3-amino-2-arylcarboxamido-thieno[2,3-b]pyridines, which exhibit potent anti-proliferative effects against certain cancer cell lines, the proposed mechanism involves the disruption of phospholipid metabolism. mdpi.com It is suggested that these molecules interfere with this pathway through the inhibition of phosphatidylinositol-specific phospholipase C (PI-PLC), among other cellular processes. mdpi.com This interference with a key signaling pathway is believed to be a primary contributor to their ability to prevent cancer cell growth. mdpi.com

Applications in Materials Science and Specialty Chemicals

Polymer Sciechemimpex.comnce and Advanced Materials

The structural characteristics of 3-amino-5-methylpyridine make it a useful monomer in the synthesis of advanced polymers and materials that exhibit enhanced durability and performance. Its integration into poly chemimpex.commer chains can impart specific properties to the final material.

One significant application is in the creation of novel polyamides . Polyamides are a class of polymers known for their high strength and thermal stability. Research has demonstrated the synthesis of new types of polyamides by incorporating amino acid derivatives and pyridine-based structures into the polymer backbone. For instance, diamines co researchgate.netntaining amino acid linkages can be reacted with pyridine-dicarbonyl dichlorides through a direct polycondensation reaction to form these specialized polyamides. The inclusion of the pyri nih.govdine ring from precursors like this compound can influence the thermal stability and other physical properties of the resulting polymer.

Furthermore, aminopyridi researchgate.netne derivatives are investigated for their role as corrosion inhibitors , an application critical to materials science. These compounds can form a protective film on the surface of metals, such as carbon steel, shielding them from corrosive environments like acidic solutions. The effectiveness of thes researchgate.netresearchgate.nete inhibitors often relies on their ability to adsorb onto the metal surface through both physical and chemical interactions, a process that can be modeled by the Langmuir adsorption isotherm. Studies have shown that a researchgate.netminopyridine-based inhibitors can achieve high efficiency, significantly reducing the rate of corrosion. The molecular structure o researchgate.netf these compounds, featuring nitrogen atoms and aromatic rings, facilitates this protective adsorption.

Below is a table summari researchgate.networktribe.comzing research findings on aminopyridine derivatives used as corrosion inhibitors.

| Inhibitor Type | Metal | Corrosive Medium | Maximum Inhibition Efficiency (%) | Adsorption Isotherm Model | Inhibitor Type (Mechanism) |

|---|---|---|---|---|---|

| HAPT (Amino pyridine (B92270) derivative) | C-steel | Acid | 93.4 | Langmuir | Mixed |

| HHTA (Amino pyridine derivative) | C-steel | Acid | 95.2 | Langmuir | Mixed |

| 1H, 4H, 5H-pyrazolo[3,4-d]pyrimidine (PPO) | Copper | 3% NaCl | 96.5 | Langmuir | Mixed (Anodic Predominance) |

Specialty Chemical and Dye Production

This compound serves as a crucial intermediate in the synthesis of a variety of specialty chemicals and dyes. Its reactive amino group chemimpex.comchemicalbook.comallows it to be a precursor in multi-step organic syntheses, leading to complex molecules. The compound's structure chemimpex.comis a foundational component for creating new chemicals with applications in pharmaceuticals and agrochemicals.

The production of more c chemimpex.comomplex pyridine derivatives often starts with simpler aminopyridines. For example, this compound can be a starting material for producing substituted pyridines like 3-Amino-2-bromo-5-methylpyridine. Such transformations are chemicalbook.comkey steps in building more elaborate chemical structures. The synthesis of these specialty chemicals leverages the reactivity of the pyridine ring and its substituents.

In the realm of dye production, the aminopyridine structure is a component of certain types of dyes. While specific examples directly synthesizing dyes from this compound are specialized, the general class of aminopyridines is known to be used in creating complex organic molecules that can possess chromophoric (color-producing) properties.

Fluorescencechemimpex.comProbes for Biochemical Research

Derivatives of aminopyridines are increasingly being explored for their fluorescent properties and their potential application as probes in biochemical and biological research. Fluorescent probes are mo mdpi.comlecules that absorb light at a specific wavelength and emit it at a longer wavelength; this property allows them to be used for detecting and visualizing specific molecules or changes in the cellular environment, such as pH.

Research has shown that nih.govcertain multi-substituted aminopyridines exhibit significant fluorescence with high quantum yields. The core aminopyridine st mdpi.comructure can be chemically modified to create probes that can be selectively attached to biomolecules like proteins. This "click-and-probing" mdpi.comapproach allows for the labeling and subsequent visualization of these biomolecules in complex biological systems.

The development of these mdpi.com probes is a sophisticated area of research. For instance, scientists have designed and synthesized families of compounds like 3-amino-N-phenylfuro[2,3-b]pyridine-2-carboxamides (AFP), which act as novel fluorophores. These probes can exhibit nih.govsensitivity to pH, with their fluorescence intensity changing in response to acidic or basic conditions, making them useful as pH sensors in aqueous solutions. The photophysical respons nih.goves of these probes can be fine-tuned by altering the chemical groups attached to the core aminopyridine scaffold.

The table below presents biorxiv.org data on the fluorescent properties of some synthesized aminopyridine derivatives.

| Compound Derivative | Absorption Wavelength (λA, nm) | Excitation Wavelength (λex, nm) | Emission Wavelength (λem, nm) | Quantum Yield (Φ) |

|---|---|---|---|---|

| Diethyl 2-(tert-butylamino)-6-phenylpyridine-3,4-dicarboxylate | 270 | 390 | 480 | 0.34 |

| Diethyl 2-(isobutylamino)-6-phenylpyridine-3,4-dicarboxylate | 270 | 390 | 480 | 0.44 |

| Diethyl 2-(tert-butylamino)-6-(p-tolyl)pyridine-3,4-dicarboxylate | 270 | 390 | 485 | 0.31 |

| Diethyl 2-(tert-butylamino)-6-(4-bromophenyl)pyridine-3,4-dicarboxylate | 270 | 390 | 485 | 0.22 |

Future Research Directions and Potential Innovations

Exploration of Novel Derivatization Strategies

The core structure of 3-Amino-5-methylpyridine, featuring a reactive amino group and a pyridine (B92270) ring, presents numerous opportunities for chemical modification. chemimpex.com Future research is geared towards creating new families of compounds by strategically altering this structure. Derivatization, the process of transforming a chemical compound into a product of similar structure, called a derivative, is key to this exploration.

One primary area of focus is the modification of the amino group. Advanced synthetic methods allow for the attachment of a wide array of functional groups, which can significantly alter the molecule's properties. For instance, acylation, alkylation, and arylation of the amino group can lead to the synthesis of novel amides, secondary and tertiary amines, and N-aryl compounds. These modifications can enhance the compound's biological activity or its utility as a building block in more complex syntheses. consensus.appmdpi.com

Another promising avenue is the functionalization of the pyridine ring itself. While the existing methyl group provides a certain electronic and steric profile, further substitutions on the ring could unlock new applications. Techniques such as electrophilic aromatic substitution could be explored to introduce additional functional groups, leading to derivatives with tailored electronic and physical properties for use in materials science or as specialized ligands in catalysis.

The development of novel derivatization agents and methodologies is also a critical research direction. mdpi.comnih.gov This includes creating reagents that can selectively target specific positions on the molecule or enable multi-functional group derivatization in a single step, thereby improving the efficiency and diversity of the derivatives that can be produced. rsc.org

Table 1: Potential Derivatization Strategies for this compound

| Strategy | Target Site | Potential New Functional Groups | Desired Outcome |

| N-Alkylation/N-Arylation | Amino Group | Secondary/Tertiary Amines, N-Aryl compounds | Modified biological activity, altered solubility |

| N-Acylation | Amino Group | Amides | New pharmaceutical intermediates, altered polarity |

| Ring Functionalization | Pyridine Ring | Halogens, Nitro groups, Cyano groups | Tuned electronic properties, new reaction handles |

| Coupling Reactions | Amino Group / Ring | Biaryl systems, extended conjugated systems | Advanced materials, novel ligands |

Investigation of Expanded Biological Activities

While this compound and its derivatives are known intermediates in pharmaceuticals and agrochemicals, there is a vast, unexplored landscape of potential biological activities. chemimpex.com Future research will focus on systematic screening of new derivatives against a broader range of biological targets.

A significant area of interest is oncology. Researchers have successfully synthesized thieno[2,3-b]pyridine (B153569) derivatives that exhibit potent anti-proliferative activity against human cancer cell lines. mdpi.com By creating libraries of novel this compound analogs, scientists can screen for compounds with high efficacy and selectivity against various cancer types, potentially uncovering new mechanisms of action.

The threat of antimicrobial resistance necessitates the discovery of new antibacterial and antifungal agents. Spiro[indole-3,4'-pyridine] derivatives have shown promise as antibacterial agents. nih.gov Future work could involve synthesizing derivatives of this compound and evaluating their effectiveness against a wide spectrum of pathogenic bacteria and fungi, including drug-resistant strains.

Furthermore, there is potential for discovering activities in other therapeutic areas. For example, derivatives could be tested for anti-inflammatory, antiviral, or antioxidant properties. nih.gov The structural similarity of the pyridine core to naturally occurring bioactive molecules suggests that its derivatives could interact with a variety of biological receptors and enzymes.

Table 2: Potential New Biological Applications for this compound Derivatives

| Therapeutic Area | Potential Target | Example of Related Research |

| Oncology | Cancer Cell Proliferation | Anti-proliferative activity of thieno[2,3-b]pyridines. mdpi.com |

| Infectious Diseases | Bacterial Regulator Proteins | Antibacterial effect of spiro[indole-3,4'-pyridine] derivatives. nih.gov |

| Inflammatory Diseases | Inflammatory Pathways | General screening for anti-inflammatory properties. |

| Neurodegenerative Diseases | CNS Receptors/Enzymes | Exploration based on pyridine core's presence in neurological drugs. |

Development of Green Synthesis Methodologies

Traditional chemical synthesis often involves harsh conditions and the use of hazardous materials. A major direction for future research is the development of "green" or sustainable synthesis methods for this compound and its derivatives. This aligns with the growing global emphasis on environmentally friendly chemical manufacturing.

Key principles of green chemistry that can be applied include the use of recyclable catalysts, solvent-free reaction conditions, and energy-efficient processes. For instance, researchers have successfully used recyclable magnetic nanocatalysts for the synthesis of other amino-pyrazole compounds through mechanochemical (grinding) reactions at room temperature, which results in high yields and easy product separation. nih.gov Similar approaches could be adapted for this compound.

Other potential green methodologies include:

Microwave-assisted synthesis: This can dramatically reduce reaction times and energy consumption compared to conventional heating. guidechem.com

Biocatalysis: Using enzymes to catalyze reactions can lead to high selectivity under mild conditions, reducing byproducts and waste. guidechem.com

Flow chemistry: Continuous flow reactors offer better control over reaction parameters, improved safety, and easier scalability compared to traditional batch processes.

The goal is to develop synthetic routes that are not only efficient and cost-effective but also minimize environmental impact by reducing waste and avoiding toxic reagents. guidechem.com

Computational Design and Materials Engineering

Advances in computational chemistry and materials science offer powerful tools for accelerating the discovery and design of new materials derived from this compound. mit.edu Instead of relying solely on trial-and-error laboratory synthesis, researchers can now use computer models to predict the properties of molecules before they are ever made. researchgate.net

Computational Screening: Molecular modeling techniques, such as Density Functional Theory (DFT) and Molecular Dynamics (MD), can be used to predict the electronic, thermal, and mechanical properties of novel derivatives. mines.edu This allows scientists to screen vast virtual libraries of compounds to identify candidates with desired characteristics, such as specific electronic band gaps for use in organic electronics or high thermal stability for advanced polymers.

Materials Engineering: this compound serves as a building block for advanced materials, including polymers and coatings. chemimpex.com Computational design can be used to engineer new materials with tailored functionalities. For example, by simulating how different derivatives self-assemble or polymerize, it's possible to design materials with precise nanostructures. This approach has been used to successfully design complex protein assemblies and can be applied to create novel synthetic materials with unique optical or catalytic properties. bakerlab.org This predictive power significantly shortens the development cycle for new materials, from initial concept to practical application. mit.edu

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 3-amino-5-methylpyridine, and how can intermediates be characterized?

- Methodological Answer : A high-yield synthesis involves hydrogenation of 3-nitro-5-methylpyridine using Pd/C in methanol, followed by acid-mediated bromination. Intermediates like 3-nitro-5-methylpyridine can be characterized via HPLC (>98% purity) and NMR (e.g., δ 8.2 ppm for aromatic protons). Reaction progress should be monitored using TLC (silica gel, ethyl acetate/hexane eluent) .

Q. What safety protocols are critical when handling this compound in the lab?

- Methodological Answer : Use PPE (gloves, goggles) to avoid skin/eye contact. Store in a dry, ventilated area away from oxidizers. Toxicity data (e.g., LD₅₀ oral rat: 320 mg/kg) indicate acute toxicity; work under fume hoods. Spills should be neutralized with inert adsorbents and disposed as hazardous waste .

Q. How can the purity of this compound be validated post-synthesis?

- Methodological Answer : Employ reversed-phase HPLC with a C18 column (acetonitrile/water mobile phase, UV detection at 254 nm). Purity >97% is typical for research-grade material. Confirm identity via FT-IR (N-H stretch at ~3350 cm⁻¹) and mass spectrometry (m/z 108.1 for [M+H]⁺) .

Q. What are the optimal conditions for recrystallizing this compound?

- Methodological Answer : Recrystallize from ethanol/water (4:1 v/v) at 0–5°C. The compound has a melting point of 76–77°C; monitor crystallization kinetics to avoid co-precipitation of impurities. Yield improvements (≥85%) are achievable with slow cooling rates .

Advanced Research Questions

Q. How can conflicting reactivity data in bromination reactions of this compound be resolved?

- Methodological Answer : Contradictions arise from varying acid catalysts (e.g., H₂SO₄ vs. HCl). Systematic studies show H₂SO₄ improves regioselectivity for 3-bromo-5-methylpyridine (90% yield). Use in situ Raman spectroscopy to track bromine consumption and optimize stoichiometry (1:1.2 molar ratio) .

Q. What computational methods predict the tautomeric stability of this compound in solution?

- Methodological Answer : DFT calculations (B3LYP/6-311++G**) reveal the amino-pyridine tautomer is 12.3 kcal/mol more stable than imino forms in polar solvents. Solvent effects (ε > 20) stabilize the zwitterionic form, validated by UV-Vis shifts (λmax 290 → 305 nm in methanol) .

Q. How does this compound interact in coordination chemistry, and what spectroscopic techniques confirm complexation?

- Methodological Answer : Acts as a bidentate ligand via N(amine) and N(pyridine). X-ray crystallography (SHELXL refinement) confirms octahedral geometry in Cu(II) complexes (e.g., [Cu(C₆H₇N₂)₂Cl₂]). EPR (g⊥ = 2.06, g∥ = 2.28) and cyclic voltammetry (Epa = +0.45 V vs. Ag/AgCl) validate redox behavior .

Q. What strategies mitigate byproduct formation during functionalization of this compound?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro